molecular formula C2H9N4O5P B12344279 [(E)-hydrazinylidenemethyl]urea;phosphoric acid

[(E)-hydrazinylidenemethyl]urea;phosphoric acid

Katalognummer: B12344279
Molekulargewicht: 200.09 g/mol
InChI-Schlüssel: IQVKKZSNXVBITC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(E)-hydrazinylidenemethyl]urea;phosphoric acid is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is formed by the combination of [(E)-hydrazinylidenemethyl]urea and phosphoric acid, resulting in a complex that exhibits interesting reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-hydrazinylidenemethyl]urea;phosphoric acid typically involves the reaction of [(E)-hydrazinylidenemethyl]urea with phosphoric acid under controlled conditions. One common method involves dissolving [(E)-hydrazinylidenemethyl]urea in a suitable solvent, such as water or ethanol, and then slowly adding phosphoric acid while maintaining the temperature at around 20°C. The reaction mixture is stirred for a specific duration, usually between 30 to 120 minutes, to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process parameters, such as the stoichiometric ratio of reactants, reaction time, and temperature, are optimized to achieve high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

[(E)-hydrazinylidenemethyl]urea;phosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

[(E)-hydrazinylidenemethyl]urea;phosphoric acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of [(E)-hydrazinylidenemethyl]urea;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, it can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

[(E)-hydrazinylidenemethyl]urea;phosphoric acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Eigenschaften

Molekularformel

C2H9N4O5P

Molekulargewicht

200.09 g/mol

IUPAC-Name

[(E)-hydrazinylidenemethyl]urea;phosphoric acid

InChI

InChI=1S/C2H6N4O.H3O4P/c3-2(7)5-1-6-4;1-5(2,3)4/h1H,4H2,(H3,3,5,6,7);(H3,1,2,3,4)

InChI-Schlüssel

IQVKKZSNXVBITC-UHFFFAOYSA-N

Isomerische SMILES

C(=N/N)\NC(=O)N.OP(=O)(O)O

Kanonische SMILES

C(=NN)NC(=O)N.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.